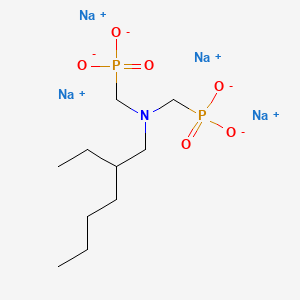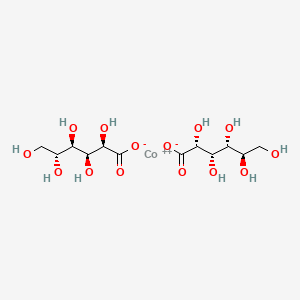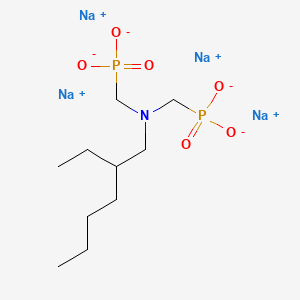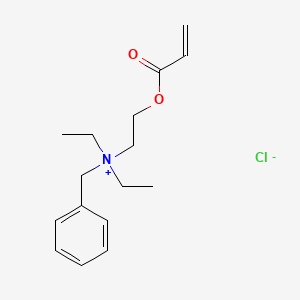
Benzenesulfonic acid, 4-(((cyclohexylamino)thioxomethyl)amino)-3-methyl-, 2-2-benzothiazolyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 4-(((cyclohexylamino)thioxomethyl)amino)-3-methyl-, 2-(2-benzothiazolyl)hydrazide is a complex organic compound with a unique structure that combines benzenesulfonic acid, cyclohexylamino, thioxomethyl, and benzothiazolyl groups
Preparation Methods
The synthesis of Benzenesulfonic acid, 4-(((cyclohexylamino)thioxomethyl)amino)-3-methyl-, 2-(2-benzothiazolyl)hydrazide involves multiple steps. The synthetic route typically starts with the preparation of the benzenesulfonic acid derivative, followed by the introduction of the cyclohexylamino and thioxomethyl groups. The final step involves the addition of the benzothiazolyl hydrazide moiety. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
Benzenesulfonic acid, 4-(((cyclohexylamino)thioxomethyl)amino)-3-methyl-, 2-(2-benzothiazolyl)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Scientific Research Applications
Benzenesulfonic acid, 4-(((cyclohexylamino)thioxomethyl)amino)-3-methyl-, 2-(2-benzothiazolyl)hydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 4-(((cyclohexylamino)thioxomethyl)amino)-3-methyl-, 2-(2-benzothiazolyl)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The thioxomethyl and benzothiazolyl groups play a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Benzenesulfonic acid, 4-(((cyclohexylamino)thioxomethyl)amino)-3-methyl-, 2-(2-benzothiazolyl)hydrazide can be compared with similar compounds such as:
- Benzenesulfonic acid, 4-(((phenylamino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide
- Benzenesulfonic acid, 4-(((2-methylphenyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide These compounds share similar structural features but differ in the substituents attached to the benzenesulfonic acid and benzothiazolyl groups. The unique combination of cyclohexylamino and thioxomethyl groups in the target compound contributes to its distinct chemical and biological properties .
Properties
CAS No. |
116854-94-5 |
|---|---|
Molecular Formula |
C21H25N5O2S3 |
Molecular Weight |
475.7 g/mol |
IUPAC Name |
1-[4-[(1,3-benzothiazol-2-ylamino)sulfamoyl]-2-methylphenyl]-3-cyclohexylthiourea |
InChI |
InChI=1S/C21H25N5O2S3/c1-14-13-16(11-12-17(14)23-20(29)22-15-7-3-2-4-8-15)31(27,28)26-25-21-24-18-9-5-6-10-19(18)30-21/h5-6,9-13,15,26H,2-4,7-8H2,1H3,(H,24,25)(H2,22,23,29) |
InChI Key |
QRZLRCVLTIJGOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NNC2=NC3=CC=CC=C3S2)NC(=S)NC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane](/img/structure/B12689316.png)


![2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12689332.png)










